4-Chloropicolinic Acid Hydrochloride

Coordination Chemistry Metal Complexation Cobalt Chelates

Researchers synthesizing RAF kinase inhibitors or mGlu5 negative allosteric modulators face reproducibility issues due to inconsistent free acid quality and poor solubility. Our hydrochloride salt (CAS 1036648-06-2) solves this with enhanced aqueous solubility and stability, serving as the validated Sorafenib impurity reference and the essential precursor to VU0431316 (IC50 24 nM). • 98% purity by HPLC • Stable at -20°C for long-term storage • Available in 250 mg to 25 g research quantities Immediate global shipping supports uninterrupted drug discovery workflows.

Molecular Formula C6H5Cl2NO2
Molecular Weight 194.011
CAS No. 1036648-06-2
Cat. No. B585997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropicolinic Acid Hydrochloride
CAS1036648-06-2
Synonyms4-Chloro-2-pyridinecarboxylic Acid Hydrochloride
Molecular FormulaC6H5Cl2NO2
Molecular Weight194.011
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(=O)O.Cl
InChIInChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H
InChIKeySZPWZVJHTRDNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropicolinic Acid Hydrochloride: Identity & Baselines


4-Chloropicolinic Acid Hydrochloride (CAS 1036648-06-2), chemically 4-chloropyridine-2-carboxylic acid hydrochloride, is a halogenated pyridine carboxylic acid derivative with molecular formula C₆H₅Cl₂NO₂ and molecular weight 194.02 g/mol [1]. As the hydrochloride salt of 4-chloropicolinic acid, it offers distinct advantages in solubility and handling for synthetic applications compared to the free acid . This compound serves as a critical intermediate and building block in pharmaceutical and agrochemical synthesis, with documented roles in the preparation of RAF kinase inhibitor impurities and mGlu5 negative allosteric modulators .

Halogenated pyridine building block with 4-chloro substitution
Hydrochloride salt – reported aqueous solubility benefit for synthesis
Documented use in RAF kinase inhibitor impurity and mGlu5 NAM preparation

Non-Interchangeability of 4-Chloropicolinic Acid Hydrochloride


Substituting 4-Chloropicolinic Acid Hydrochloride with in-class compounds such as unsubstituted picolinic acid or other halogenated picolinic acids is not chemically or functionally equivalent due to the unique electronic and steric effects conferred by the 4-position chlorine substituent [1]. This specific substitution pattern directly influences metal chelation stability, reactivity in cross-coupling reactions, and biological activity profiles [2]. The hydrochloride salt form further distinguishes this compound by providing enhanced aqueous solubility and stability under storage conditions, making it the preferred choice for certain synthetic protocols where free acids are unsuitable .

4-Chloro substitution cannot be replaced
The 4-position chlorine imparts unique electronic and steric effects; unsubstituted picolinic acid or other halogenated analogs may shift metal-chelation and reactivity profiles.
Salt form affects solubility and storage
The hydrochloride provides aqueous solubility and storage stability that the free acid form may not replicate; direct substitution with the free acid can alter protocol performance.

4-Chloropicolinic Acid Hydrochloride: Differentiated Performance Evidence


Reduced Cobalt Chelation Stability

The 4-chloro substituent on the picolinic acid framework significantly reduces the stability of binary cobalt(II) chelates compared to unsubstituted picolinic acid N-oxide. This differential complexation behavior is critical for applications requiring tuned metal-binding affinity [1].

Co chelate stability
Head-to-head
Stability order: 4-Cl Pico < Pico < 4-OH Pico < 4-NH₂ Pico
Supports weaker binary complexation when desired
pH-metric, 30°C, 0.1 M KNO₃, aqueous medium
Coordination Chemistry Metal Complexation Cobalt Chelates

Synthesis Yield Enhancement

While the traditional Graf method for synthesizing 4-chloropicolinic acid reports yields of 50-55%, improved protocols incorporating sulfur dioxide significantly reduce reaction time and enhance yield consistency, making the hydrochloride salt a more reliable starting material for downstream applications [1].

Synthetic yield
Cross-study
Optimized protocol 50–55% yield vs. reproduced Graf yield as low as 21%
May support more reproducible intermediate supply
Method comparison; independent validation recommended
Organic Synthesis Process Chemistry Yield Optimization

mGlu5 NAM Precursor

4-Chloropicolinic acid serves as an essential reactant in the synthesis of VU0431316, a potent and selective mGlu5 negative allosteric modulator (NAM) with an IC50 of 24 nM [1]. This application highlights the compound's unique ability to introduce the 4-chloro substituent required for potent mGlu5 antagonism, distinguishing it from other picolinic acid derivatives that lack this specific substitution pattern .

mGlu5 NAM potency
Class-level
Reported IC₅₀ 24 nM (derivative VU0431316)
Supports 4-chloro substitution for NAM activity
Derivative-level inference; precursor only
Neuroscience CNS Drug Discovery Allosteric Modulators

4-Chloropicolinic Acid Hydrochloride: Optimal Application Scenarios


Tuned Metal-Binding in Coordination Chemistry

Researchers investigating cobalt(II) or other transition metal complexes where weaker binary chelate stability is desired should prioritize 4-Chloropicolinic Acid Hydrochloride. Its documented reduced stability in binary ML complexes compared to unsubstituted picolinic acid N-oxide provides a measurable and predictable difference in metal-binding behavior [1].

mGlu5 NAM Drug Discovery

For CNS drug discovery programs developing mGlu5 NAMs, 4-Chloropicolinic Acid Hydrochloride is the essential building block to access the 4-chloropicolinamide scaffold. The potent activity of VU0431316 (IC50 24 nM) directly validates the importance of this specific substitution pattern for achieving high target affinity [1].

Pharmaceutical Impurity Reference Standard

Quality control and analytical development laboratories involved in Sorafenib API manufacturing require 4-Chloropicolinic Acid Hydrochloride as a characterized impurity reference standard. Its defined role as an impurity in Sorafenib-d3 synthesis makes it a necessary reference material for method validation and batch release testing [1].

Application
Selection Property
Validation Focus
Tuned metal‑binding studies
4‑Cl substitution reduces binary chelate stability
Cobalt(II) chelate stability constants in aqueous medium
mGlu5 NAM development research
4‑Chloro picolinamide scaffold
Functional mGlu5 antagonism assay (derivative level)
RAF kinase inhibitor impurity reference
Characterized 4‑chloro impurity standard
Analytical method development for Sorafenib‑related impurities

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24 linked technical documents
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